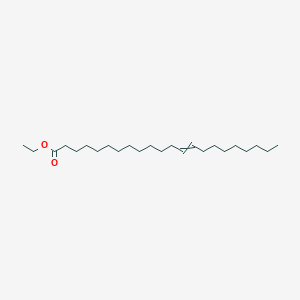
4,4'-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid is an organic compound with the molecular formula C₁₁H₂₀O₄S₂ and a molecular weight of 280.40 g/mol . This compound is characterized by the presence of two butyric acid groups linked via a propane-2,2-diyl bridge with sulfur atoms. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid typically involves the reaction of butyric acid derivatives with propane-2,2-diyl bis(sulfanediyl) intermediates. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Des Réactions Chimiques
4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding thiol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid involves its interaction with molecular targets through its functional groups. The sulfur atoms can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid include:
4,4’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: This compound has shorter acetic acid groups instead of butyric acid groups.
4,4’-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid: This compound features propionic acid groups, making it slightly less bulky than the butyric acid derivative.
The uniqueness of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C11H20O4S2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[2-(3-carboxypropylsulfanyl)propan-2-ylsulfanyl]butanoic acid |
InChI |
InChI=1S/C11H20O4S2/c1-11(2,16-7-3-5-9(12)13)17-8-4-6-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
GASBCXKBPGDBRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(SCCCC(=O)O)SCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)


![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)


